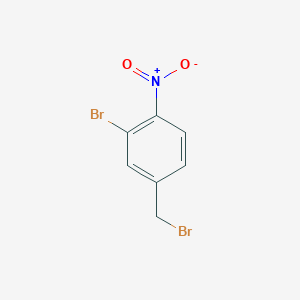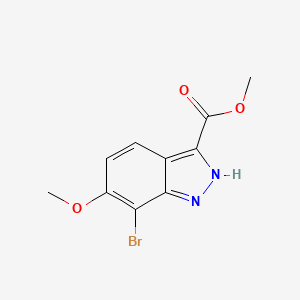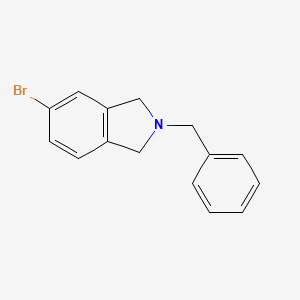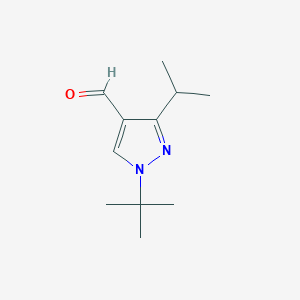
1-tert-butyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
Overview
Description
“1-tert-butyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde” is an organic compound that belongs to the class of compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “1-tert-butyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde” would be characterized by the presence of a pyrazole ring, a tert-butyl group, a propan-2-yl (or isopropyl) group, and a formyl (or aldehyde) group . The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, reductions, and various cycloaddition reactions . The specific reactions that “1-tert-butyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde” can undergo would depend on the reaction conditions and the other reactants present.Scientific Research Applications
Antimicrobial Activity of Chitosan Schiff Bases : A study synthesized heteroaryl pyrazole derivatives and formed Schiff bases with chitosan, including compounds similar to the specified chemical. These bases demonstrated antimicrobial activity against various bacteria and fungi, indicating potential applications in combating microbial infections (Hamed et al., 2020).
Synthesis of Linearly Bonded Pyrazoles : Another research focused on the synthesis of linearly bonded pyrazole derivatives through a reaction with propane-1,3-diselenol. This showcases the compound's utility in synthesizing novel organic structures, which could have further applications in organic chemistry (Papernaya et al., 2013).
Organometallic Chemistry : A study synthesized aluminum and zinc complexes supported by pyrrole-based ligands, which involved similar pyrazole derivatives. These complexes were active catalysts for the ring-opening polymerization of ε-caprolactone, suggesting potential in polymer chemistry and material science (Qiao et al., 2011).
Synthesis of Pyrazolo[4,3-c]pyridines : Research demonstrated the use of pyrazole-4-carbaldehydes in Sonogashira-type cross-coupling reactions, leading to the formation of pyrazolo[4,3-c]pyridines. This finding highlights the compound's relevance in creating complex organic structures useful in medicinal chemistry (Vilkauskaitė et al., 2011).
properties
IUPAC Name |
1-tert-butyl-3-propan-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-8(2)10-9(7-14)6-13(12-10)11(3,4)5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPCXNRZUVYJII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1C=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



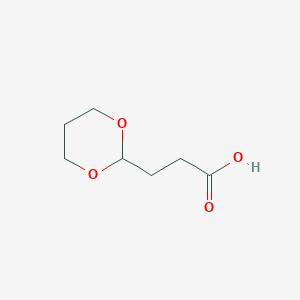
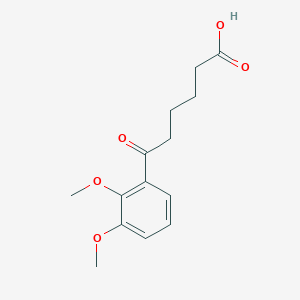


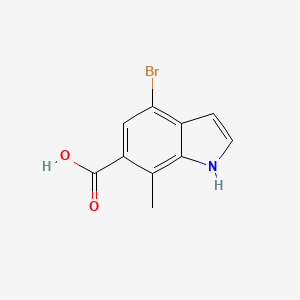
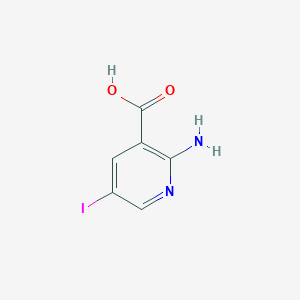
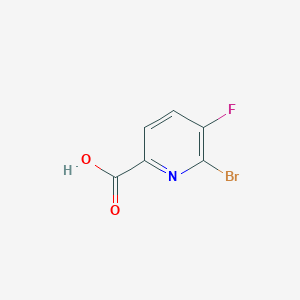


![tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1372896.png)
